molecular formula C18H23NO3 B1197949 Ractopamine CAS No. 97825-25-7

Ractopamine

Cat. No. B1197949
CAS RN: 97825-25-7
M. Wt: 301.4 g/mol
InChI Key: YJQZYXCXBBCEAQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

Ractopamine's synthesis involves chemical modifications to create a stable artificial antigen for detection purposes. A novel approach includes designing a stable ractopamine hapten with an active carboxyl group, which, when linked to bovine serum albumin, forms a detectable antigen in immunoassays for ractopamine residue detection in meats and other samples.

Molecular Structure Analysis

Ractopamine's molecular structure is crucial for its function as a beta-adrenergic agonist. It is known for its selectivity towards beta-adrenergic receptors in skeletal muscle and adipose tissue. The molecule's structure allows it to stimulate these receptors, leading to the repartitioning effects observed in livestock.

Chemical Reactions and Properties

Ractopamine's chemical properties enable it to interact specifically with beta-adrenergic receptors. Its action as a beta-adrenergic agonist is central to its growth-promoting effects in animals. Ractopamine undergoes metabolic processing in animals, leading to its accumulation in various tissues, including muscle, fat, and even plant tissues if present in the soil where crops are grown.

Physical Properties Analysis

The physical properties of ractopamine, including its stability under various conditions, play a crucial role in its effectiveness as a feed additive and in the detection methods developed for its residues in food products. Ractopamine's stability in feed and tissues ensures its continued action as a growth promoter during the feeding period.

Chemical Properties Analysis

Ractopamine's chemical properties, including its reactivity and interactions with biological molecules, underpin its mechanism of action as a growth promoter. Its ability to selectively bind to and activate beta-adrenergic receptors leads to changes in gene expression that promote muscle growth and reduce fat deposition in treated animals.

References (Sources)

  • Gunawan et al., 2007, investigated the differential gene expression in porcine skeletal muscles induced by ractopamine (Gunawan et al., 2007).
  • Deng Fa-lian, 2013, described the synthesis and identification of a stable artificial ractopamine antigen for detection purposes (Deng Fa-lian, 2013).

Scientific Research Applications

  • Detection in Environmental Samples : Ractopamine is widely used in intensive farming, and a significant portion of the drug is excreted by animals. There's a growing need for efficient detection methods in environmental samples like water and wastewater. A study by Perazzoli, Mallmann, & Nunes (2012) proposed a methodology using high-performance liquid chromatography for this purpose.

  • Effects on Animal Stress and Welfare : A study on pigs supplemented with ractopamine evaluated its effects on stress indicators, behavior, and welfare. The research, conducted by Athayde et al. (2013), found no significant impact on pig behavior or stress levels, but an increase in creatine kinase concentrations suggested potential muscular disorders.

  • Myocardial Toxicity in Greyhounds : A study by Yaeger et al. (2012) reported myocardial toxicity in greyhounds administered ractopamine, indicating potential cardiac risks associated with its use.

  • Pharmacokinetics and Organ Distribution in Rats : Ho et al. (2014) conducted a study to understand the pharmacokinetics and organ distribution of ractopamine in rats, finding that it showed strong partitioning into various tissues and nonlinear elimination via the kidney.

  • Uptake by Plants from Soil : Research by Shelver & DeSutter (2015) explored the potential for ractopamine to accumulate in plants grown in contaminated soil. Their findings indicated that the uptake was dependent on soil concentration, but overall very low.

  • Residue Depletion in Swine Tissues : Qiang et al. (2007) investigated the depletion of ractopamine in swine tissues and found that residue concentrations were below the tolerance values established by the FDA.

  • Determination in Swine Urine : Zhai et al. (2011) developed a method for rapid analysis of ractopamine in swine urine using surface-enhanced Raman spectroscopy.

  • Ractopamine in Muscle Development : A study on the effects of ractopamine in pig muscles by Sainz et al. (1993) found that it influences muscle fiber size and may impact protein degradation.

  • Genitourinary Toxicity and Lithogenic Effect : Chen et al. (2015) investigated the potential genitourinary toxicity of ractopamine, suggesting possible renal and urothelial cell damage, urolithiasis, and neurological effects.

  • Growth Performance in Fish : Vandenberg & Moccia (1998) studied the impact of ractopamine on the growth performance of rainbow trout, observing modest alterations in growth performance.

properties

IUPAC Name

4-[3-[[2-hydroxy-2-(4-hydroxyphenyl)ethyl]amino]butyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO3/c1-13(2-3-14-4-8-16(20)9-5-14)19-12-18(22)15-6-10-17(21)11-7-15/h4-11,13,18-22H,2-3,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJQZYXCXBBCEAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=C(C=C1)O)NCC(C2=CC=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7048378
Record name Ractopamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7048378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The RR-isomer (butopamine) is the stereoisomer with the most activity at the b-adrenoceptor. Butopamine was shown to be a non-selective ligand at the beta1- and beta2-adrenoceptors, but signal transduction is more efficiently coupled through the b2-adrenoceptor than the b1- adrenoceptor. Therefore, the RR-isomer of ractopamine is considered to be a full agonist at the beta2-adrenoceptor and a partial agonist at the beta-adrenoceptor. These results are consistent with the pharmacological characterization of racemic ractopamine in isolated cardiac (atria) and smooth muscle (costo-uterine, vas deferens, trachea), which shows a maximal response at beta2- and a submaximal response at b1-adrenoceptors when compared with the full beta1- and beta2- adrenoceptor agonist isoproterenol.
Record name RACTOPAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7441
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Ractopamine

CAS RN

97825-25-7
Record name Ractopamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=97825-25-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ractopamine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097825257
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ractopamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7048378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RACTOPAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/57370OZ3P1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name RACTOPAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7441
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12,500
Citations
SE Mills - Journal of Animal Science, 2002 - academic.oup.com
… AR or additional subtypes may mediate a ractopamine response. Direct activation of … ractopamine is not consistently reduced, which may result from βAR down-regulation. Ractopamine …
Number of citations: 118 academic.oup.com
JK Apple, PJ Rincker, FK McKeith, SN Carr… - The Professional Animal …, 2007 - Elsevier
Ractopamine HCl (RAC) is a phenethanolamine β-adrenergic agonist used as a feed supplement that repartitions nutrients from fat deposition to increased protein synthesis and …
Number of citations: 161 www.sciencedirect.com
JN Marchant-Forde, DC Lay Jr, EA Pajor… - Journal of Animal …, 2003 - academic.oup.com
The objectives of this study were to examine the effects of ractopamine (RAC) on the behavior and physiology of pigs during handling and transport. Twenty-four groups of three gilts …
Number of citations: 191 academic.oup.com
LE Watkins, DJ Jones, DH Mowrey… - Journal of Animal …, 1990 - academic.oup.com
… Ractopamine was included in the diet at 0, 2.5, 5, 10, 20 or 30 … 1 (0, 5 and 20 ppm ractopamine) and in all three trials in … Pigs fed ractopamine at 5 and 20 ppm (Study 1) and 10, 15 and …
Number of citations: 255 academic.oup.com
O Adeola, EA Darko, P He… - Journal of animal science, 1990 - academic.oup.com
… (P < .1) by feeding ractopamine regardless of dietary CP concentration. Longissimus, … ractopamine feeding at 17% dietary CP level. Results from both trials suggest that ractopamine …
Number of citations: 105 academic.oup.com
VV Almeida, AJC Nuñez, VS Miyada - Brazilian Archives of Biology …, 2012 - SciELO Brasil
The β-adrenergic agonist ractopamine is increasingly used … than fat deposition, ractopamine improves growth and carcass … Understanding the biological effects of dietary ractopamine …
Number of citations: 48 www.scielo.br
CR Stites, FK McKeith, SD Singh… - Journal of Animal …, 1991 - academic.oup.com
This study was designed to evaluate growth performance, carcass cutting yield, and processing characteristics of boneless hams and bellies from finishing pigs fed diets containing 0, 5, …
Number of citations: 146 academic.oup.com
WG Bergen, SE Johnson, DM Skjaerlund… - Journal of animal …, 1989 - academic.oup.com
Forty crossbred barrows (average initial weight, 66.4 kg) were utilized to determine the effects of ractopamine (a phenethanolamine/beta adrenergic agonist) on protein accretion and …
Number of citations: 172 academic.oup.com
MSS Ferreira, CAP Garbossa, G Oberlender… - Brazilian Archives of …, 2013 - SciELO Brasil
The aim of this article was to evaluate the in vivo mechanism of action through which ractopamine reduces the amount of adipose tissue in carcass of animals fed diets supplemented …
Number of citations: 27 www.scielo.br
SJ Winterholler, GL Parsons… - Journal of animal …, 2007 - academic.oup.com
Yearling steers (n = 2,552; 314 kg of initial BW) were used to evaluate the effects of ractopamine-HCl (RAC) and days on feed on performance, carcass characteristics, and skeletal …
Number of citations: 102 academic.oup.com

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